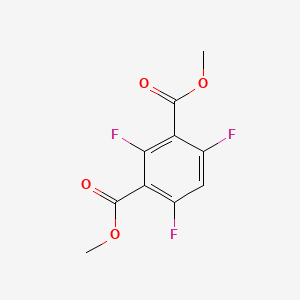

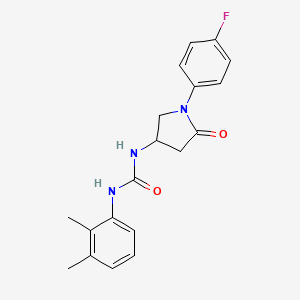

![molecular formula C19H23NO4 B2531526 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-7,8-dimethylchromen-2-one CAS No. 848918-63-8](/img/structure/B2531526.png)

4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-7,8-dimethylchromen-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-7,8-dimethylchromen-2-one" is a structurally complex molecule that likely possesses a range of biological activities due to its multifaceted chemical structure. The presence of a spirocyclic component, which includes both oxygen and nitrogen atoms, suggests potential for interaction with biological systems, possibly as a ligand for receptors or enzymes.

Synthesis Analysis

The synthesis of related spirocyclic compounds has been reported in several studies. For instance, the synthesis of 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes involved alkylation of the pyrrolidine enamine of ethyl 3-oxopiperidine-1-carboxylate, which could be a similar approach for synthesizing the compound . Another study reported the synthesis of 1,4-dioxaspiro[4.5]decan-8-one, a bifunctional synthetic intermediate, which could potentially be modified to introduce the chromen-2-one moiety . The Mannich reaction has also been employed to synthesize related compounds, indicating that such methodologies might be applicable .

Molecular Structure Analysis

The molecular structure of spirocyclic compounds is characterized by the presence of a spiro linkage, which is a single atom that forms part of two separate rings. This unique feature often imparts rigidity to the molecule and can affect its biological activity. The 1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl moiety suggests a bicyclic system with both oxygen and nitrogen heteroatoms, which could influence the compound's binding properties .

Chemical Reactions Analysis

Spirocyclic compounds can undergo various chemical reactions, depending on the functional groups present. The 1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl moiety might be amenable to reactions such as alkylation, acylation, and Mannich reactions, as evidenced by the synthesis of similar structures . The chromen-2-one moiety could potentially undergo electrophilic substitution reactions or form conjugates with nucleophiles.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, related compounds have been synthesized and characterized. For example, the synthesis of 1,4-dioxaspiro[4.5]decan-8-one involved optimization of reaction conditions to improve yield and reduce reaction time, which suggests that similar optimization might be necessary for the compound . The presence of heteroatoms and a rigid spirocyclic structure would likely influence the compound's solubility, boiling point, and stability.

Wissenschaftliche Forschungsanwendungen

1. Growth-Regulating Activity in Agriculture

The compound has been studied for its potential in growth regulation. A derivative, 1-(6,9-Dimethyl-1,4-dioxa-8-azaspiro[4,5]dec-8-ylmethyl)-1H-pyridin-2-one, synthesized through the Mannich reaction, exhibited growth-regulating activity, which might have implications for agriculture and horticulture industries (Sharifkanov et al., 2001).

2. Structural Studies in Drug Development

Structural elucidation of this compound class has been crucial in drug development, particularly for antitubercular drugs. The compound (S)-2-(2-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one (BTZ043) is a significant antitubercular drug candidate. Detailed structural studies, including X-ray and NMR analyses, have provided insights into its conformational dynamics and potential interactions with biological targets (Richter et al., 2022).

3. Antiviral Research

Compounds with the 1-thia-4-azaspiro[4.5]decan-3-one scaffold have shown promising results against human coronaviruses and influenza viruses, highlighting their potential in antiviral drug development. Specific derivatives have demonstrated significant inhibitory effects on coronavirus replication, offering a potential avenue for therapeutic interventions against respiratory viruses (Apaydın et al., 2019).

4. Antibacterial Studies

This chemical structure has also been explored for its antibacterial properties. A study on triaza and dioxa aza spiro derivatives revealed notable antibacterial activity against various bacterial strains, indicating the potential of these compounds in combating bacterial infections (Natarajan et al., 2021).

5. Application in Polymer Chemistry

The compound has applications in polymer chemistry, particularly in the removal of carcinogenic substances. A derivative was used to synthesize a calix[4]arene-based polymer with high efficiency in removing water-soluble carcinogenic azo dyes, demonstrating its utility in environmental purification processes (Akceylan et al., 2009).

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

Eigenschaften

IUPAC Name |

4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-7,8-dimethylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4/c1-13-3-4-16-15(11-17(21)24-18(16)14(13)2)12-20-7-5-19(6-8-20)22-9-10-23-19/h3-4,11H,5-10,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUIIVLRZOHBCLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=CC(=O)O2)CN3CCC4(CC3)OCCO4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2531445.png)

![4-[(2-Bromo-5-methoxybenzyl)oxy]-3-fluorophenyl acetate](/img/structure/B2531449.png)

![(3Ar,7aR)-2-but-2-ynoyl-N-methyl-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-7a-carboxamide](/img/structure/B2531450.png)

![N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-2,3,5,6-tetramethylbenzene-1-sulfonamide](/img/structure/B2531451.png)

![1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate](/img/structure/B2531461.png)

![Methyl 2-[(2-methylpyrazol-3-yl)amino]acetate](/img/structure/B2531462.png)

![7-Hydrazinyl-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2531464.png)

![2-(3-bromobenzyl)-6-(pyrrolidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2531466.png)